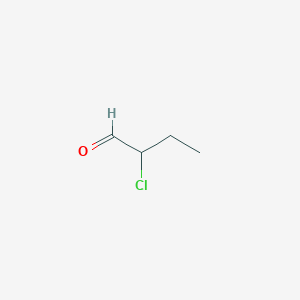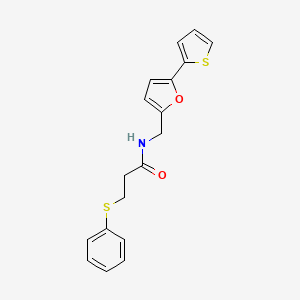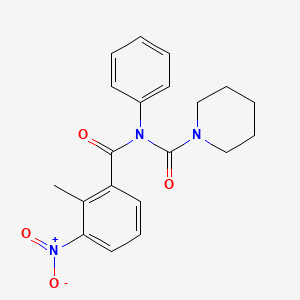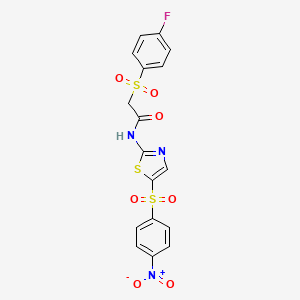
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the amine (-NH2) and methyl (-CH3) groups, as well as the isopropyl group (propan-2-yl), can greatly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The positions of the functional groups (methyl, isopropyl, and amine) on the ring can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, especially due to the presence of nitrogen atoms in the ring. They can act as ligands in coordination chemistry, undergo various substitution reactions, and participate in the formation of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. Pyrazoles generally have high melting points due to their aromatic nature .Applications De Recherche Scientifique
Chemodivergent Reactions
- Domino Reactions in Aqueous Media : This compound is utilized in L-proline-catalyzed domino reactions to synthesize densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates. These reactions are significant for creating complex molecules from simple acyclic materials, involving multiple bond formations (Prasanna, Perumal, & Menéndez, 2013).
Synthesis and Characterization
- Bioactivities of Pyrazole Derivatives : Studies have explored the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield various compounds. These compounds are characterized using various techniques and evaluated for their biological activities against cancer and microbes (Titi et al., 2020).
Intramolecular Interactions
- Impact on Reductive Cyclization : Pyrazole derivatives are analyzed for their molecular structure and the role of intramolecular hydrogen bonds in their reactivity. This understanding is crucial for developing alternative synthesis methods, such as microwave irradiation (Szlachcic et al., 2020).
Polymer Modification
- Functional Modification of Hydrogels : This compound is used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the thermal stability and biological activities of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Apoptosis Inducing Agents
- Evaluation as Antimicrobial Agents : The compound is part of a series of molecular hybrids synthesized for antimicrobial and apoptosis studies. The compounds show promising biological activities, making them candidates for cancer therapy (Sindhu et al., 2016).
Green Chemistry
- Hydroxyl Alkyl Ammonium Ionic Liquid Assisted Synthesis : This compound is involved in the synthesis of functionalized pyrazolodihydropyridine core, highlighting environmentally benign reaction conditions and demonstrating potential biological activities (Patel et al., 2019).
Corrosion Inhibition
- Inhibitive Action in Acidic Media : Bipyrazolic compounds, including variations of this compound, are studied for their efficiency in inhibiting the corrosion of pure iron, revealing their potential in industrial applications (Chetouani et al., 2005).
Combinatorial Chemistry
- Parallel Purification in Synthesis : This compound is part of studies focusing on the use of polymer-supported quenching reagents in the purification of crude reaction products, enhancing the efficiency of combinatorial chemistry techniques (Hodges & C, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-5-propan-2-yl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4(2)6-5(3)7(8)10-9-6/h4H,1-3H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHGBIXKWWOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)




![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)
methanone](/img/structure/B2924446.png)


![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)